Bucarpolate

Description

Contextualization of Bucarpolate within Chemical Synergists

In the field of chemical research, particularly in pest management, synergists are compounds that, while exhibiting little to no toxic activity on their own, enhance the efficacy of active insecticides. nih.govpublichealthtoxicology.com The primary mechanism of action for most synergists involves the inhibition of metabolic enzymes within the target organism. nih.govchemrj.org These enzymes, such as polysubstrate monooxygenases (PSMOs) or cytochrome P450s, would otherwise detoxify the insecticide, reducing its effectiveness. nih.govchemrj.org By blocking these metabolic pathways, synergists allow the insecticide to reach its target site in higher concentrations for a longer duration, thereby increasing its lethality and helping to overcome metabolic resistance in insect populations. nih.govchemrj.org

Bucarpolate functions precisely within this context. It is recognized as a synergist used to amplify the performance of insecticides, particularly those in the pyrethroid class. herts.ac.ukpageplace.de Research has demonstrated its effectiveness in combination with various insecticides. For instance, studies have identified Bucarpolate as one of the most effective synergists for pyrethrins, allethrin, and cyclethrin (B1630387) in controlling larvae of the Egyptian cotton leafworm, Prodenia litura. oup.com Its role is crucial in laboratory investigations of resistance mechanisms and in strategies to manage the development of insecticide resistance in agricultural pests. chemrj.org

Table 1: Chemical Properties of Bucarpolate

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₆H₂₂O₆ | herts.ac.uk |

| Canonical SMILES | CCCCOCCOCCOC(=O)C1=CC2=C(C=C1)OCO2 | herts.ac.uk |

| InChIKey | ZYVTYOMVFLAPLX-UHFFFAOYSA-N | herts.ac.uk |

Historical Trajectory of Bucarpolate Research

The scientific investigation of Bucarpolate dates back to the mid-20th century. One of the earliest documented mentions in pyrethrum-related literature is a 1959 article by M. Mitchell, indicating its emergence as a pyrethrum synergist during that period. rothamsted.ac.uk

Throughout the 1960s, Bucarpolate was actively studied and tested for its synergistic properties. A 1967 study featured in the Bulletin of Entomological Research tested Bucarpolate, chemically identified as 2-(2-n-butoxyethoxy)ethyl 3,4-methylenedioxybenzoate, in combination with pyrethrins. cambridge.org A year later, in 1968, research on the Egyptian cotton leafworm highlighted Bucarpolate as a highly effective synergist. oup.com Further research in 1969 evaluated Bucarpolate's synergistic activity with the insecticide Bidrin against DDT-resistant mosquito larvae, Culex pipiens quinquefasciatus. researchgate.net

Despite these promising early findings, Bucarpolate's development was eventually overshadowed. It was noted to be less active than the prominent synergist Piperonyl Butoxide (PBO) and, unlike PBO, is no longer widely available. pageplace.de More recent documentation sometimes refers to it as a "Chinese synergist," indicating its use or production in that region. herts.ac.uk

Table 2: Summary of Selected Bucarpolate Research Studies

| Year of Study | Subject Organism | Insecticide(s) Synergized | Key Finding | Source |

|---|---|---|---|---|

| 1968 | Egyptian cotton leafworm (Prodenia litura) | Pyrethrins, Allethrin, Cyclethrin | Bucarpolate was among the most effective synergists tested. | oup.com |

| 1969 | Mosquito (Culex pipiens quinquefasciatus) | Bidrin | Found to be an active synergist for Bidrin against DDT-resistant larvae. | researchgate.net |

| 1967 | Not specified | Pyrethrins | Tested as a pyrethrin synergist. | cambridge.org |

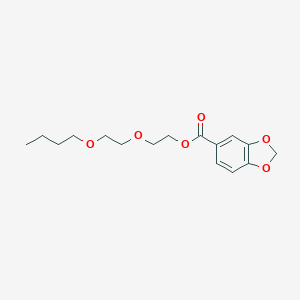

Structure

3D Structure

Properties

IUPAC Name |

2-(2-butoxyethoxy)ethyl 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-2-3-6-18-7-8-19-9-10-20-16(17)13-4-5-14-15(11-13)22-12-21-14/h4-5,11H,2-3,6-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVTYOMVFLAPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041686 | |

| Record name | Bucarpolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-63-0 | |

| Record name | Bucarpolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucarpolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUCARPOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7L0ZIA39L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Bucarpolate As an Enzyme Inhibitor

Biochemical Characterization of Enzyme Inhibition by Bucarpolate

The biochemical basis for Bucarpolate's synergistic action lies in its capacity to interact with and inhibit key enzymes responsible for metabolizing foreign compounds (xenobiotics), including insecticides.

Interaction with Polysubstrate Monooxygenases (Mixed Function Oxidases)

Bucarpolate is recognized as an inhibitor of a critical group of detoxification enzymes known as polysubstrate monooxygenases (PSMOs), more commonly referred to as mixed-function oxidases (MFOs). beyondpesticides.orgecetoc.orgwikipedia.org These enzyme systems are a primary defense mechanism in many insect species, breaking down insecticide molecules into less toxic, more easily excreted substances. beyondpesticides.orgecetoc.orgresearchgate.net The mode of action for the majority of insecticide synergists, including Bucarpolate, is to block these metabolic pathways. beyondpesticides.orgecetoc.org By inhibiting the MFO system, Bucarpolate prevents or slows the degradation of the co-administered insecticide, allowing the active ingredient to persist for longer at its target site within the insect. ecetoc.org

Molecular Mechanisms of Insecticide Detoxification Interference

The molecular interference caused by Bucarpolate is a direct consequence of its inhibition of MFOs. beyondpesticides.orgecetoc.org These enzymes typically detoxify insecticides through oxidative reactions. researchgate.net Bucarpolate, by acting as an inhibitor, effectively disrupts this detoxification process. beyondpesticides.orgecetoc.org This interference ensures that the insecticide is not broken down as rapidly by the insect's natural defenses. ecetoc.org Consequently, a higher concentration of the active insecticide reaches its neurological or physiological target, leading to increased insect mortality. ecetoc.orgresearchgate.net This mechanism is particularly crucial in overcoming metabolic resistance, where insects have evolved higher levels or more efficient forms of these detoxification enzymes. researchgate.netpharmacologycanada.org

Enzyme Kinetics and Binding Studies of Bucarpolate Interactions

Enzyme kinetic studies are essential for characterizing the interaction between an inhibitor like Bucarpolate and its target enzyme. These studies measure reaction rates under various conditions to determine key parameters that describe the binding affinity and inhibitory mechanism. wikipedia.orgmdpi.com

Key parameters in enzyme kinetics include:

Michaelis-Menten Constant (K_m) : The substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's binding affinity to the enzyme. libretexts.orgresearchgate.net

Maximum Velocity (V_max) : The maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.orgresearchgate.net

Inhibition Constant (K_i) : An equilibrium dissociation constant that indicates the binding affinity of an inhibitor to an enzyme. A smaller K_i value signifies a greater affinity and more potent inhibition. pharmacologycanada.orgnih.gov

Key Parameters in Enzyme Inhibition Kinetics

| Parameter | Description | Significance in Inhibition Studies |

|---|---|---|

| K_m (Michaelis-Menten Constant) | Substrate concentration at which the enzyme operates at half its maximum velocity. | Can appear to increase in the presence of a competitive inhibitor, as more substrate is needed to achieve the half-maximum rate. ucdavis.edu |

| V_max (Maximum Velocity) | The maximum rate of reaction when the enzyme is fully saturated with substrate. | Is reduced in non-competitive inhibition, as the inhibitor binds to the enzyme and reduces the concentration of active enzyme. ucdavis.edu |

| K_i (Inhibition Constant) | Represents the concentration at which an inhibitor ligand occupies 50% of the enzyme's receptor sites when no competing ligand is present. pharmacologycanada.org | Provides a standardized measure of an inhibitor's potency. It is a more reproducible value than IC50 because it is not dependent on experimental conditions like substrate concentration. evotec.com |

While the principles of these studies are well-established, specific quantitative kinetic data such as K_i, K_m, or V_max values for Bucarpolate's direct interaction with purified polysubstrate monooxygenases are not widely reported in available scientific literature. However, some comparative studies have provided qualitative assessments. For instance, in one study comparing the inhibitory effects of various synergists, Bucarpolate demonstrated weak to negligible inhibition in the specific enzyme assay systems used. epo.org Despite this, its functional role as an effective synergist has been documented in other contexts, such as its activity with the insecticide Bidrin against resistant mosquito larvae, indicating that its inhibitory action is significant under certain biological conditions. libretexts.org

Contributions to Insecticide Resistance Mechanism Elucidation

Synergists like Bucarpolate serve as valuable analytical tools in the field of toxicology and entomology, helping researchers to understand the complex mechanisms underlying insecticide resistance. beyondpesticides.orgecetoc.orgresearchgate.net

Delineation of Chemical Penetration and Detoxification Roles

Insecticide resistance can arise from several mechanisms, including enhanced metabolic detoxification (the breakdown of the chemical) and reduced cuticular penetration (the slowing of its absorption into the insect's body). researchgate.netucdavis.edu Synergists can be employed to distinguish between these different defense strategies. researchgate.net

The methodology involves comparing the toxicity of an insecticide with and without the synergist. If the addition of Bucarpolate, an inhibitor of detoxification enzymes, leads to a significant increase in insect mortality, it strongly suggests that metabolic detoxification is a key resistance mechanism in that insect population. researchgate.net If, however, the synergist has little effect, it may indicate that other mechanisms, such as reduced penetration or target-site insensitivity (where the insecticide's binding site is altered), are more dominant. researchgate.netucdavis.edu This diagnostic use allows researchers to pinpoint the primary drivers of resistance in a given pest population.

Restoration of Chemical Susceptibility in Resistant Organisms

A primary application of Bucarpolate is to overcome metabolic resistance and restore the effectiveness of an insecticide. beyondpesticides.orgecetoc.org When an insect population develops resistance by producing more detoxification enzymes, higher doses of the insecticide are needed to achieve control. ecetoc.org By co-formulating the insecticide with Bucarpolate, the detoxification enzymes are inhibited, rendering the insect vulnerable once again to the standard dose of the insecticide. beyondpesticides.orgecetoc.org This action restores the chemical's susceptibility in otherwise resistant strains. ecetoc.org

For example, studies on DDT-resistant strains of mosquito larvae demonstrated the practical effect of this synergistic action.

Synergistic Effect of Bucarpolate on Insecticide Toxicity in Resistant Mosquito Larvae

| Insecticide | Organism | Observation | Reference |

|---|---|---|---|

| Bidrin | DDT-resistant strain of Culex pipiens larvae | Bucarpolate was found to be an active synergist for Bidrin, increasing its toxicity against the resistant larvae. | libretexts.org |

| Chlorthion, Malathion, Roxion | DDT-resistant strain of Culex pipiens larvae | An antagonistic effect was observed; Bucarpolate reduced the effectiveness of these insecticides. | libretexts.org |

This research highlights that the synergistic effect is specific to the insecticide and the resistance profile of the insect, underscoring Bucarpolate's role in managing specific types of metabolic resistance. libretexts.org

Molecular Interactions and Downstream Cellular Effects

The efficacy of Bucarpolate as a synergist stems from its specific molecular interactions within biological systems, leading to significant downstream effects on cellular processes, particularly those involved in the detoxification of foreign compounds.

Influence on Intracellular Signaling Cascades Related to Detoxification

Bucarpolate functions primarily by inhibiting key enzymes involved in the detoxification of xenobiotics. researchgate.netchemrj.org Organisms, from insects to mammals, possess sophisticated enzymatic defense systems to metabolize and eliminate foreign chemical substances. These detoxification pathways are generally categorized into Phase I and Phase II reactions. askthescientists.comnih.gov

Phase I detoxification is the initial line of defense and involves a group of enzymes known as the cytochrome P450 (CYP450) monooxygenases. askthescientists.comlongdom.org These enzymes introduce or expose functional groups on xenobiotic molecules, typically through oxidation, which prepares them for subsequent reactions. longdom.org Bucarpolate acts as an inhibitor of these P450 enzymes. researchgate.netjinpanbio.com By binding to and inhibiting the activity of cytochrome P450, Bucarpolate prevents the metabolic breakdown of co-administered compounds, such as insecticides. chemrj.orgrothamsted.ac.uk This inhibition restores the susceptibility of resistant insects that would otherwise rapidly metabolize the insecticide. researchgate.net

The table below summarizes the major enzyme families involved in detoxification pathways that are relevant to the action of xenobiotic synergists.

| Enzyme Family | Detoxification Phase | Primary Function | Relevance to Synergist Action |

| Cytochrome P450 (CYP450) | Phase I | Oxidation, hydroxylation, and other reactions to increase reactivity of xenobiotics. longdom.orgebi.ac.uk | Primary target for inhibition by synergists like Bucarpolate to prevent insecticide metabolism. researchgate.netchemrj.org |

| Glutathione (B108866) S-Transferases (GSTs) | Phase II | Conjugation of xenobiotics with glutathione to increase water solubility for excretion. wikipedia.org | Elevated GST activity is a common resistance mechanism; understanding its role helps contextualize the impact of inhibiting Phase I enzymes. nih.gov |

Broadening Understanding of Xenobiotic Interactions in Biological Systems

The use of enzyme inhibitors like Bucarpolate extends beyond practical applications in pest control; they are invaluable as research tools for elucidating the complex interactions between xenobiotics and biological systems. researchgate.netchemrj.org Xenobiotics are compounds foreign to an organism's normal biochemistry, and the study of their metabolism is fundamental to toxicology and pharmacology. longdom.orgnih.gov

Synergists help researchers dissect the specific mechanisms of insecticide resistance. chemrj.org When resistance emerges in an insect population, it is often due to an elevated level of metabolic enzymes like cytochrome P450s or GSTs. rothamsted.ac.uknih.gov By applying an insecticide with and without a synergist like Bucarpolate, scientists can determine if the resistance is metabolic in nature. If the combination of the insecticide and Bucarpolate is effective while the insecticide alone is not, it provides strong evidence that P450-mediated metabolism is the primary resistance mechanism. researchgate.net This approach allows for the targeted study of specific enzyme pathways and their contribution to xenobiotic detoxification.

This differential effect is illustrated in the conceptual data table below, which shows how a synergist can overcome metabolic resistance.

| Treatment Group | Insect Population | Enzyme Activity | Observed Mortality | Implication |

| Insecticide Alone | Susceptible | Normal | High | The insecticide is effective against non-resistant insects. |

| Insecticide Alone | Resistant | High P450 Activity | Low | The insecticide is metabolized and detoxified by the insects. |

| Insecticide + Bucarpolate | Resistant | P450 Activity Inhibited | High | Bucarpolate blocks the resistance mechanism, restoring insecticide efficacy. researchgate.netchemrj.org |

Through such investigations, Bucarpolate contributes to a broader understanding of how organisms adapt to chemical pressures in their environment. This knowledge is crucial for developing sustainable resistance management strategies and for assessing the broader ecological impact of xenobiotics. chemrj.orgnih.gov

Synthetic and Biosynthetic Studies of Bucarpolate

General Considerations for Chemical Synthesis Pathways of Bucarpolate Analogs

The chemical synthesis of Bucarpolate, 2-(2-butoxyethoxy)ethyl 1,3-benzodioxole-5-carboxylate, and its analogs primarily revolves around the formation of the ester linkage between piperonylic acid (1,3-benzodioxole-5-carboxylic acid) and the corresponding alcohol. General strategies for the synthesis of such esters often involve well-established esterification methods.

One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid (piperonylic acid) with an excess of the alcohol (in the case of Bucarpolate, 2-(2-butoxyethoxy)ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product.

Alternatively, the synthesis can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride. For instance, piperonylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form piperonyl chloride. This highly reactive intermediate can then be reacted with 2-(2-butoxyethoxy)ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to yield Bucarpolate.

Another method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the direct formation of the ester bond between the carboxylic acid and the alcohol under milder conditions.

Furthermore, phase-transfer catalysis presents a viable route for the esterification of carboxylic acid salts. google.com In this method, a salt of piperonylic acid is reacted with an organic halide in an aqueous medium in the presence of a phase-transfer catalyst, such as an onium salt. google.com

The starting material, piperonylic acid, can be prepared through the oxidation of piperonal, a readily available compound. orgsyn.org This oxidation is commonly achieved using potassium permanganate (B83412). orgsyn.org

| Reaction Type | Reactants | Key Reagents/Conditions | Product |

| Fischer-Speier Esterification | Piperonylic acid, 2-(2-butoxyethoxy)ethanol | Strong acid catalyst (e.g., H₂SO₄), Heat | Bucarpolate |

| Acyl Chloride Route | Piperonylic acid, 2-(2-butoxyethoxy)ethanol | Thionyl chloride (SOCl₂), Base (e.g., pyridine) | Bucarpolate |

| Coupling Agent Method | Piperonylic acid, 2-(2-butoxyethoxy)ethanol | DCC or EDC | Bucarpolate |

| Phase-Transfer Catalysis | Salt of Piperonylic acid, Halogenated ether | Phase-transfer catalyst (e.g., onium salt) | Bucarpolate |

| Preparation of Precursor | Piperonal | Potassium permanganate (KMnO₄) | Piperonylic acid |

Biosynthetic Origin and Pathways of Bucarpolate as a Microbial Secondary Metabolite

Identification and Characterization from Streptomyces lydicus M01

Bucarpolate has been identified as a secondary metabolite produced by the bacterium Streptomyces lydicus strain M01. nih.gov This strain was isolated from the rhizosphere soil of Pyrus calleryana. frontiersin.org The identification of Bucarpolate was achieved through the analysis of the culture filtrate of S. lydicus M01. nih.gov In a study investigating the secondary metabolites of this bacterium, an extract of the culture was analyzed using ultra-high-performance liquid chromatography connected to a quadrupole time-of-flight mass spectrometer (UPLC-Q-TOF-MS). nih.gov This analysis revealed the presence of over 120 metabolites, with Bucarpolate being one of the five most dominant components, alongside oxadixyl, chloreturon, S-metolachlor, and fentrazamide. nih.gov

Genomic and Metabolomic Approaches to Elucidate Biosynthetic Gene Clusters and Pathways

To understand the genetic basis for the production of Bucarpolate and other secondary metabolites, the complete genome of Streptomyces lydicus M01 was sequenced. nih.govfrontiersin.org Bioinformatic analysis of the genome using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) has been instrumental in identifying potential biosynthetic gene clusters (BGCs). frontiersin.orgresearchgate.net

The genomic analysis of S. lydicus M01 revealed the presence of 24 putative BGCs for secondary metabolites. frontiersin.orgresearchgate.net These clusters include those predicted to be involved in the synthesis of various classes of compounds, as detailed in the table below.

| Type of Biosynthetic Gene Cluster | Number Identified in S. lydicus M01 |

| Nonribosomal Peptide Synthetase (NRPS) | 5 |

| Polyketide Synthase (PKS) Type I | 1 |

| Polyketide Synthase (PKS) Type II | 1 |

| Polyketide Synthase (PKS) Type III | 1 |

| Lasso peptide | 2 |

| Lanthipeptide | 1 |

| Bacteriocin | 1 |

| Terpene | 4 |

| Siderophore | 2 |

| Ectoine | 1 |

| Butyrolactone | 2 |

| Other | 1 |

While the specific gene cluster responsible for Bucarpolate biosynthesis has not yet been definitively elucidated, the presence of multiple PKS and NRPS gene clusters is significant. frontiersin.org The biosynthesis of the 1,3-benzodioxole (B145889) moiety of Bucarpolate likely involves a complex pathway, potentially originating from primary metabolic precursors and modified by enzymes encoded within one of these BGCs. The butoxyethoxyethyl side chain is likely derived from primary metabolism and attached to the piperonylic acid core by a specific tailoring enzyme.

The integration of genomic data with metabolomic profiling, as demonstrated by the UPLC-Q-TOF-MS analysis, provides a powerful strategy for linking identified secondary metabolites like Bucarpolate to their corresponding biosynthetic pathways. nih.govfrontiersin.org Further research, potentially involving gene knockout studies or heterologous expression of the identified BGCs, will be necessary to definitively assign a biosynthetic pathway to Bucarpolate.

Advanced Analytical Methodologies for Bucarpolate Characterization

Chromatographic and Mass Spectrometric Techniques for Detection and Quantification

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of organic compounds like Bucarpolate. This combination leverages the separation power of chromatography with the mass-analyzing capability of mass spectrometry, providing robust and reliable data. wikipedia.org

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a premier technique for the analysis of complex samples. UPLC enhances chromatographic resolution and reduces analysis time compared to conventional HPLC, while Q-TOF-MS provides high-resolution, accurate mass measurements for both precursor and fragment ions, enabling confident compound identification. mdpi.com

A key application of UPLC-Q-TOF-MS has been in the field of metabolomics and the characterization of secondary metabolites from microorganisms. In a notable study, this technique was employed to analyze the secondary metabolite profile of the biocontrol agent Streptomyces lydicus M01. nih.govfrontiersin.org The analysis of the culture filtrate revealed a complex mixture of over 120 metabolites. nih.govfrontiersin.org Among these, Bucarpolate was identified as one of the five most dominant components, alongside other fungicides, herbicides, and insecticides. nih.govfrontiersin.orgresearchgate.net This research represents the first systematic characterization of S. lydicus secondary metabolites and highlights the power of UPLC-Q-TOF-MS to detect and identify specific compounds like Bucarpolate within a complex biological matrix. nih.govfrontiersin.org

Table 1: UPLC-Q-TOF-MS Identification of Bucarpolate in a Biological Matrix

| Analyte | Matrix | Analytical Technique | Finding | Reference |

|---|---|---|---|---|

| Bucarpolate | Streptomyces lydicus M01 Culture Filtrate | UPLC-Q-TOF-MS | Identified as one of five dominant secondary metabolites. | nih.govfrontiersin.org |

The UPLC-Q-TOF-MS system provides significant advantages in such studies, including enhanced peak capacity and differentiation among various components in a sample, which is a substantial improvement for identification purposes.

For a truly comprehensive analytical strategy, UPLC-Q-TOF-MS can be integrated with other mass spectrometry-based methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and other forms of Liquid Chromatography-Mass Spectrometry (LC-MS). plos.org Each technique offers unique advantages depending on the physicochemical properties of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. filab.fr It involves separating compounds in a gaseous mobile phase before detection by a mass spectrometer. filab.fr For a compound like Bucarpolate, GC-MS analysis would likely require a derivatization step to increase its volatility and thermal stability, a common practice for making non-volatile compounds amenable to GC analysis. nih.gov GC-MS is particularly well-suited for identifying different chemical classes such as ketones, alcohols, and alkenes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique applicable to a wide range of compounds, from biochemical to organic and inorganic. wikipedia.org It is especially useful for non-volatile and thermally labile compounds that are not suitable for GC-MS. youtube.com Various LC-MS configurations, such as those using triple quadrupole (QqQ) or ion trap analyzers, are widely employed for both quantitative and qualitative analysis. wikipedia.orgmdpi.com LC-MS/MS, a tandem MS technique, offers exceptional sensitivity and selectivity, making it a gold standard for trace-level quantification in complex matrices and proteomic analysis. wikipedia.orgmdpi.com

The integration of these methods provides a more complete picture of the chemical profile of a sample. While UPLC-Q-TOF-MS offers high-resolution identification, standard LC-MS/MS systems are often the workhorse for targeted quantification due to their high sensitivity and robustness. chromatographyonline.com GC-MS can provide complementary information on volatile components or derivatives that may not be captured by LC-based methods.

Table 2: Comparison of Mass Spectrometry-Based Analytical Techniques

| Technique | Principle | Primary Applications | Advantages for Bucarpolate Analysis |

|---|---|---|---|

| UPLC-Q-TOF-MS | Separates compounds using ultra-high-pressure liquid chromatography and detects them with a high-resolution time-of-flight mass analyzer. | Metabolomics, biomarker discovery, identification of unknown compounds in complex mixtures. mdpi.com | High resolution and mass accuracy for confident identification of Bucarpolate and its potential metabolites. mdpi.com |

| GC-MS | Separates volatile and semi-volatile compounds in a gas stream, followed by mass analysis. filab.fr | Analysis of volatile organic compounds, environmental pollutants, residual solvents. filab.frnih.gov | Could provide structural confirmation, potentially after derivatization, and analyze for volatile impurities. |

| LC-MS/MS | Separates compounds with liquid chromatography, followed by tandem mass spectrometry for targeted fragmentation and detection. wikipedia.org | Targeted quantification in pharmacokinetics, food safety, environmental monitoring. wikipedia.orgfda.gov | High sensitivity and selectivity for quantifying trace levels of Bucarpolate in complex samples. chromatographyonline.com |

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) Applications

Development of High-Sensitivity Analytical Assays for Environmental and Biological Matrices

Detecting and quantifying Bucarpolate in environmental (e.g., soil, water) and biological (e.g., plasma, urine) matrices presents significant analytical challenges. mdpi.com These matrices are inherently complex and often contain endogenous substances that can interfere with the analysis. mdpi.comsigmaaldrich.com Furthermore, target analytes like Bucarpolate may be present at very low concentrations (ng/mL or ng/g range), necessitating the development of highly sensitive and specific assays. mdpi.com

The development of such assays involves several critical steps:

Efficient Sample Preparation: This is crucial to remove interfering matrix components and concentrate the analyte of interest. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are considered the "golden standard" for minimizing matrix interference. mdpi.com The choice of extraction sorbent and solvents must be carefully optimized to ensure high recovery of Bucarpolate.

Chromatographic Separation: A robust chromatographic method is required to separate Bucarpolate from co-extracted matrix components that could cause ion suppression or enhancement in the mass spectrometer. sigmaaldrich.com The use of UPLC can provide the necessary resolution for complex samples.

Sensitive Detection: Mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is the detector of choice for high-sensitivity assays due to its ability to selectively monitor specific parent-to-product ion transitions, thereby reducing background noise and enhancing specificity. plos.orgresearchgate.net

Method Validation: A rigorous validation process is essential to ensure the reliability of the assay. This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects according to established guidelines. chromatographyonline.comnih.gov

The development of assays for environmental samples, such as water or soil, requires consideration of factors like the analyte's potential for adsorption to soil particles or its solubility in water. soildoctorconsulting.comtheseedcollection.com.au For instance, analyzing water samples may involve pre-concentration steps to achieve the low detection limits required for environmental monitoring. semanticscholar.org Similarly, developing assays for biological fluids requires effective methods, such as protein precipitation followed by filtration, to remove high-abundance components like proteins and phospholipids (B1166683) that can severely interfere with LC-MS analysis. sigmaaldrich.com The use of dried matrix spots (DMS) is also an emerging alternative sampling technique that can be coupled with mass spectrometry for bioanalysis. nih.gov

Table 3: Key Considerations for High-Sensitivity Assay Development

| Matrix | Key Challenge | Recommended Approach |

|---|---|---|

| Environmental Water | Low analyte concentration, presence of inorganic salts and organic matter. | Pre-concentration (e.g., large volume injection, SPE), use of LC-MS/MS for sensitive detection. semanticscholar.org |

| Soil/Sediment | Strong matrix effects, analyte adsorption to particles. | Efficient extraction (e.g., pressurized liquid extraction), thorough cleanup (e.g., multi-step SPE), matrix-matched calibration. |

| Biological Fluids (Plasma, Serum) | High protein and phospholipid content. sigmaaldrich.com | Protein precipitation, phospholipid removal strategies, LLE, or SPE. mdpi.comsigmaaldrich.com |

Preclinical Research Applications and Structural Activity Relationship Sar Studies of Bucarpolate

Investigations in Modulating Chemical Efficacy in Preclinical Models

Preclinical studies, which are foundational in the development of new chemical applications, have been instrumental in characterizing Bucarpolate's synergistic properties. propharmagroup.comcriver.commedicilon.com These non-clinical evaluations help determine a compound's potential and behavior before any human trials. iaea.org

Enhancement of Toxicity in Target Organisms (General Research Tools)

Bucarpolate is recognized for its capacity to increase the effectiveness of insecticides. chemrj.org Synergists like Bucarpolate work by inhibiting the metabolic enzymes in insects that would normally detoxify the insecticide, thereby increasing the insecticide's potency. chemrj.orgrothamsted.ac.uk This mechanism allows for a greater toxic effect on the target organism. The use of synergists is a strategy to overcome metabolic resistance in insects. chemrj.org

Specific Studies with Pyrethroid Insecticides in Prodenia litura Larvae

Research has specifically highlighted Bucarpolate's effectiveness in combination with pyrethroid insecticides against the larvae of Prodenia litura, commonly known as the Egyptian cotton leafworm. oup.com In these studies, Bucarpolate was identified as one of the most effective synergists for pyrethrins, allethrin, and cyclethrin (B1630387) when tested on Prodenia litura larvae. oup.com The synergistic effect is most efficient when the dosage of the pyrethroid insecticide is below a certain threshold (LD20). oup.com

The following table summarizes the synergistic effect of Bucarpolate with different pyrethroid insecticides on Prodenia litura larvae.

| Insecticide | Synergist | Target Organism | Observed Effect |

| Pyrethrins | Bucarpolate | Prodenia litura larvae | High degree of synergism oup.com |

| Allethrin | Bucarpolate | Prodenia litura larvae | High degree of synergism oup.com |

| Cyclethrin | Bucarpolate | Prodenia litura larvae | High degree of synergism oup.com |

Structural-Activity Relationship (SAR) Research for Synergistic Potency

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like Bucarpolate influences its biological activity. nih.govoncodesign-services.com These studies guide the modification of molecules to enhance desired properties such as synergistic potency. nih.govnih.gov

Exploration of Molecular Modifications to Enhance Synergistic Activity

Research into the SAR of insecticide synergists often involves modifying different parts of the molecule to identify key structural features responsible for its activity. For compounds related to Bucarpolate, such as those with a methylenedioxyphenyl (MDP) group, studies have shown that the nature and position of substituents on the aromatic ring and the side chain can significantly impact synergistic efficacy. nih.gov While specific molecular modifications to Bucarpolate to enhance its synergistic activity are not extensively detailed in the provided search results, the general principles of SAR suggest that altering the butoxyethoxy ethyl side chain or the piperonylate moiety could modulate its synergistic potency.

Computational Chemistry Approaches for SAR Prediction

Computational chemistry offers powerful tools for predicting the SAR of molecules. nih.govoncodesign-services.com These in silico methods can model the interaction between a synergist like Bucarpolate and its target enzymes, such as cytochrome P450 monooxygenases. wur.nl By creating three-dimensional models of the molecules and their targets, researchers can predict how structural changes will affect binding and inhibitory activity. oncodesign-services.com While specific computational studies on Bucarpolate were not found, this approach is a standard in modern chemical research for optimizing lead compounds and predicting the activity of new, untested molecules. nih.gov

Future Directions and Emerging Research Avenues for Bucarpolate

Elucidation of Novel Mechanistic Pathways and Target Identification

The primary established mechanism of action for many insecticide synergists, including likely that of Bucarpolate, involves the inhibition of detoxification enzymes within the target pest. chemrj.org A key area of future research is the precise characterization of this mechanism and the identification of both its primary and any secondary molecular targets.

Inhibition of Detoxification Enzymes: The most probable targets for Bucarpolate are cytochrome P450 monooxygenases (P450s). pnas.orgpnas.orgpageplace.de These enzymes are a primary defense mechanism in insects, metabolizing and neutralizing foreign compounds like insecticides. chemrj.orgwikipedia.org By inhibiting P450s, a synergist allows the active insecticide to persist longer at its target site, enhancing its efficacy. researchgate.net While this is a well-understood mechanism for synergists like piperonyl butoxide (PBO), detailed enzymatic assays and structural biology studies are needed to confirm which specific P450 isozymes Bucarpolate inhibits and to elucidate the kinetics and nature of this inhibition (e.g., reversible, irreversible, or competitive). pageplace.denih.gov Research could employ technologies like P450 BACULOSOMES®, which are recombinant P450 enzymes expressed in insect cells, to perform high-throughput screening and detailed inhibition profiling without interference from other enzymes. thermofisher.com

Novel Ecological and Biochemical Roles: A significant discovery that opens novel research avenues is the identification of Bucarpolate as a secondary metabolite produced by the soil bacterium Streptomyces lydicus strain M01. nih.govfrontiersin.org This finding suggests that Bucarpolate's biological role may extend beyond insecticidal synergy. Future research can investigate its function in the natural ecological niche of S. lydicus. This includes exploring its potential as:

An antimicrobial agent against competing soil bacteria or fungi.

A signaling molecule involved in quorum sensing or biofilm formation.

A modulator of plant-microbe interactions, potentially inducing systemic resistance in host plants. frontiersin.org

Identifying the molecular targets of Bucarpolate in these other biological contexts would represent a major advancement. Techniques for novel target identification, such as affinity-based pull-down assays coupled with mass spectrometry, could be employed to isolate and identify binding partners of Bucarpolate from insect, fungal, bacterial, and plant cells. nih.gov

Table 1: Potential Research Approaches for Bucarpolate Target Identification

| Research Approach | Objective | Potential Outcome |

|---|---|---|

| Enzymatic Assays | To quantify the inhibitory effect of Bucarpolate on specific detoxification enzymes. | Determination of IC50 values against various cytochrome P450 and esterase isozymes. |

| Affinity Chromatography | To isolate proteins that physically bind to Bucarpolate from cell lysates. | Identification of direct molecular targets in insects, fungi, or bacteria. |

| Transcriptomics (RNA-Seq) | To analyze changes in gene expression in organisms exposed to Bucarpolate. | Revelation of affected metabolic and signaling pathways, suggesting indirect targets. |

| Structural Biology | To determine the 3D structure of Bucarpolate bound to its target enzyme. | Understanding the precise binding mode to guide the design of more potent analogs. |

Exploration of Expanded Synergistic Applications Beyond Traditional Insecticides

While Bucarpolate is recognized for its synergy with insecticides, its potential to enhance other classes of agrochemicals remains a largely unexplored and promising field of research. purdue.edugoogle.com Given that its likely mechanism involves inhibiting broadly active detoxification enzymes like P450s, it is plausible that it could synergize compounds beyond insecticides. chemrj.org

Future research should focus on its interaction with fungicides and herbicides. Many of these compounds are also subject to metabolic degradation by P450 enzymes in target fungi or weeds. regulations.gov Studies have shown that certain ergosterol (B1671047) biosynthesis-inhibiting (EBI) fungicides, which are themselves P450 inhibitors, can synergize the activity of pyrethroid insecticides in bees. regulations.gov This suggests a reciprocal synergy is possible, where an insecticide synergist like Bucarpolate could enhance the activity of certain fungicides. Systematic in-vitro and in-vivo testing of Bucarpolate in combination with various commercial fungicides and herbicides could identify novel synergistic pairings. curresweb.com Such combinations could lead to reduced application rates, lower environmental impact, and new strategies for managing resistance in a wider range of agricultural pests. researchgate.net

Integration of Computational Modeling and Artificial Intelligence in Rational Design of Bucarpolate Analogs

Modern computational techniques offer a powerful platform for accelerating the discovery and optimization of new bioactive molecules. The integration of computational modeling and artificial intelligence (AI) presents a significant opportunity for the rational design of Bucarpolate analogs with enhanced potency, selectivity, or improved environmental profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.gov For Bucarpolate, a QSAR model could be developed by synthesizing a library of analogs with slight structural modifications and testing their synergistic activity. The resulting data would be used to build a model that can predict the activity of new, untested analogs, thereby guiding the synthesis of more effective compounds and reducing the need for exhaustive experimental screening. researchgate.netunar.ac.id

AI and Machine Learning for de novo Design: AI and deep learning algorithms can go a step further, not just predicting the activity of known structures but also generating entirely new molecular structures optimized for a specific task. nih.gov A research workflow could involve:

Training a generative AI model on large chemical libraries and data related to known P450 inhibitors.

Using this model to design novel molecules predicted to have high binding affinity to the target P450 enzymes identified in mechanistic studies.

Employing molecular docking simulations to screen these virtual compounds and prioritize the most promising candidates for synthesis and testing. acs.orgbiorxiv.org

A successful precedent for this approach exists in the computational design of boronic acid-based synergists that inhibit carboxylesterase enzymes, another family of detoxification enzymes, thereby overcoming insecticide resistance in major pests. pnas.orgpnas.org A similar research program focused on Bucarpolate and P450 inhibition could yield a new generation of highly effective and specific synergists.

Sustainable Production and Biocontrol Applications of Bucarpolate-Producing Organisms

The discovery that Bucarpolate is naturally produced by Streptomyces lydicus M01 fundamentally shifts the paradigm for its production and application. nih.govresearchgate.net This opens two key research avenues: using the organism itself as a biocontrol agent and developing large-scale, sustainable production of the compound through fermentation.

Streptomyces lydicus as a Biocontrol Agent: Streptomyces species are renowned for their ability to produce a wide array of bioactive secondary metabolites and for their role as plant growth-promoting and biocontrol bacteria. nih.govresearchgate.netjabonline.in S. lydicus M01 produces over 120 metabolites, including fungicides, herbicides, and insecticides like Bucarpolate. nih.govfrontiersin.orgresearchgate.net This metabolic arsenal (B13267) makes the organism itself a powerful candidate for an integrated pest management strategy. Future research should evaluate the efficacy of applying live S. lydicus M01 cultures to soil or plants to provide in-situ production of Bucarpolate and other protective compounds, potentially offering broad-spectrum disease and pest control. frontiersin.orgnih.gov

Metabolic Engineering for Sustainable Production: For applications requiring pure Bucarpolate, industrial fermentation of S. lydicus is a highly sustainable alternative to chemical synthesis. The complete genome sequence of S. lydicus M01 is available, revealing 24 distinct biosynthetic gene clusters (BGCs) responsible for its secondary metabolite production. frontiersin.orgresearchgate.net This genomic information is the key to rationally engineering the strain for enhanced Bucarpolate yields. Future research can leverage systems metabolic engineering and synthetic biology tools to:

Identify the Bucarpolate BGC: Pinpoint the specific gene cluster responsible for Bucarpolate biosynthesis.

Optimize Precursor Supply: Engineer the primary metabolism of S. lydicus to increase the availability of the molecular building blocks needed for Bucarpolate synthesis. nih.gov

Manipulate Regulatory Networks: Use CRISPR/Cas9 gene editing to overexpress positive regulators or delete negative regulators of the Bucarpolate BGC to "turn up" its production. oup.comnih.gov

Create a Chassis Strain: Delete BGCs for other, non-essential secondary metabolites to redirect metabolic energy and resources toward Bucarpolate production, creating a specialized "super-host". preprints.orgnih.gov

This approach has been successfully used to improve titers for numerous other high-value compounds from Streptomyces and represents a clear and promising path for the sustainable, large-scale production of Bucarpolate. nih.govbohrium.com

Q & A

Q. What elements are critical for a robust discussion section in Bucarpolate manuscripts?

- Structure : Contrast results with prior literature, explicitly addressing discrepancies. Discuss limitations (e.g., in vitro-to-in vivo extrapolation) and propose mechanistic hypotheses for unresolved findings .

Tables for Data Synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.